molecular formula C16H17ClN4O2S B11019703 1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019703
M. Wt: 364.9 g/mol
InChI Key: HJLYZTJDQKRLMY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chlorobenzyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from ethyl hydrazinecarboxylate and carbon disulfide, followed by cyclization with an appropriate reagent.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Pharmacology: Studies could investigate its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

    Materials Science: The compound’s unique chemical structure might make it useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It could be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It might interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxopyrrolidine-3-carboxamide: Similar structure but with a different position of the oxo group.

Uniqueness

1-(4-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which might confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2S/c1-2-13-19-20-16(24-13)18-15(23)11-7-14(22)21(9-11)8-10-3-5-12(17)6-4-10/h3-6,11H,2,7-9H2,1H3,(H,18,20,23)

InChI Key

HJLYZTJDQKRLMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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